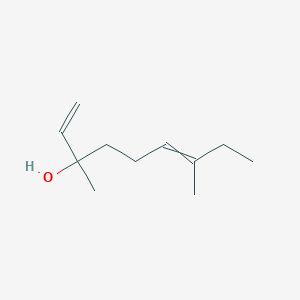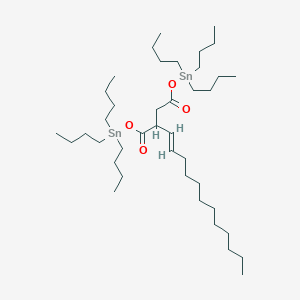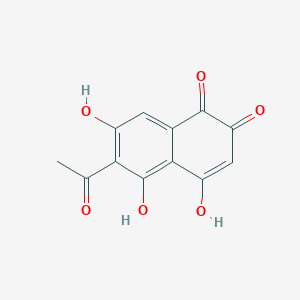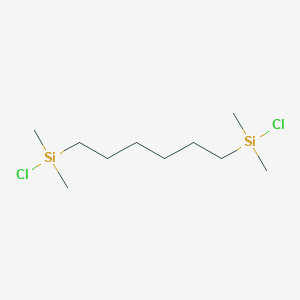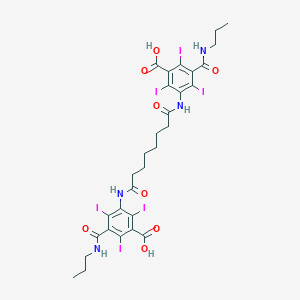
2,3-diphenyl-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-diphenyl-1H-pyrazol-5-one (DPP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. DPP is a pyrazolone derivative and is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2,3-diphenyl-1H-pyrazol-5-one is not fully understood. However, it has been suggested that 2,3-diphenyl-1H-pyrazol-5-one exerts its biological activities by inhibiting various enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase-5 (PDE-5), and topoisomerase II. 2,3-diphenyl-1H-pyrazol-5-one has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
2,3-diphenyl-1H-pyrazol-5-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2,3-diphenyl-1H-pyrazol-5-one has also been reported to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
2,3-diphenyl-1H-pyrazol-5-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, 2,3-diphenyl-1H-pyrazol-5-one has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 2,3-diphenyl-1H-pyrazol-5-one has a low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 2,3-diphenyl-1H-pyrazol-5-one. One potential direction is to explore the use of 2,3-diphenyl-1H-pyrazol-5-one as a potential drug candidate for the treatment of various diseases such as cancer, viral infections, and inflammation. Another direction is to investigate the structure-activity relationship of 2,3-diphenyl-1H-pyrazol-5-one to optimize its biological activities. Furthermore, the development of novel synthetic methods for 2,3-diphenyl-1H-pyrazol-5-one can also be explored to improve its yield and purity.
Conclusion:
In conclusion, 2,3-diphenyl-1H-pyrazol-5-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. 2,3-diphenyl-1H-pyrazol-5-one exhibits a wide range of biological activities and has been reported to inhibit the growth of various cancer cell lines and exhibit antiviral and anti-inflammatory properties. The future research on 2,3-diphenyl-1H-pyrazol-5-one can explore its potential as a drug candidate and investigate its structure-activity relationship to optimize its biological activities.
Méthodes De Synthèse
2,3-diphenyl-1H-pyrazol-5-one can be synthesized by the reaction of phenylhydrazine with acetylacetone. The reaction takes place in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization to obtain pure 2,3-diphenyl-1H-pyrazol-5-one.
Applications De Recherche Scientifique
2,3-diphenyl-1H-pyrazol-5-one has been extensively studied for its potential applications in drug development. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, anticancer, antiviral, and antibacterial properties. 2,3-diphenyl-1H-pyrazol-5-one has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and liver cancer. It has also been reported to exhibit antiviral activity against hepatitis C virus and dengue virus.
Propriétés
Numéro CAS |
13370-06-4 |
|---|---|
Nom du produit |
2,3-diphenyl-1H-pyrazol-5-one |
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
2,3-diphenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C15H12N2O/c18-15-11-14(12-7-3-1-4-8-12)17(16-15)13-9-5-2-6-10-13/h1-11H,(H,16,18) |
Clé InChI |
UDVCBWHKPVRDRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)NN2C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)NN2C3=CC=CC=C3 |
Synonymes |
1,2-Dihydro-1,5-diphenyl-3H-pyrazol-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



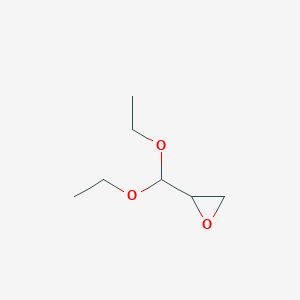
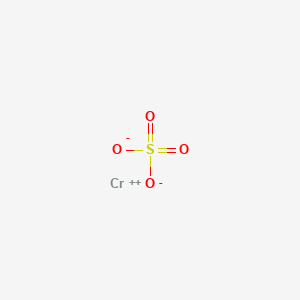
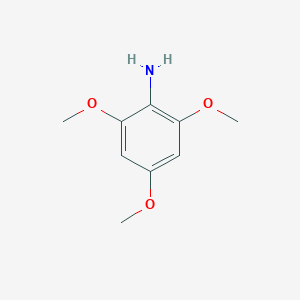
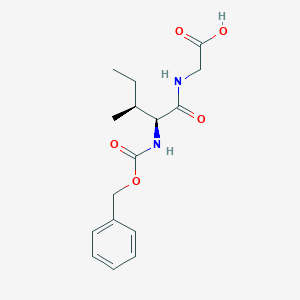
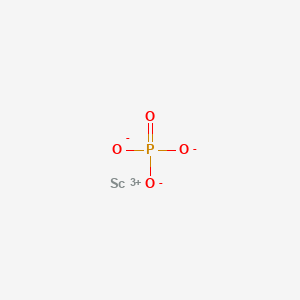
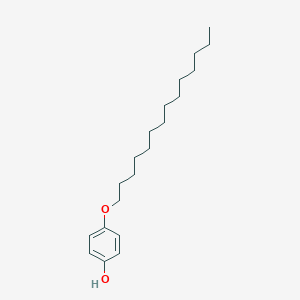
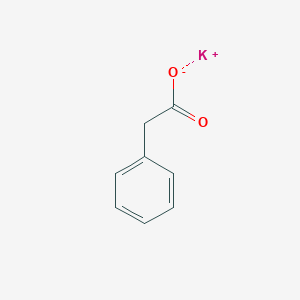
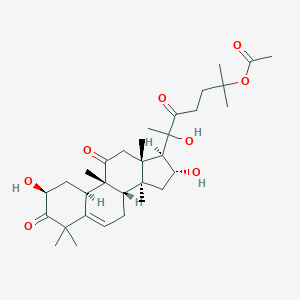
![4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B80256.png)
